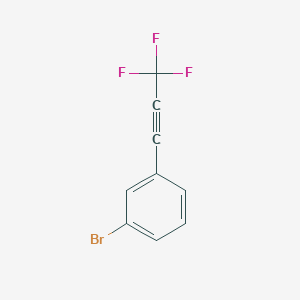

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

説明

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position and a 3,3,3-trifluoropropynyl group at the meta position of the benzene ring.

特性

分子式 |

C9H4BrF3 |

|---|---|

分子量 |

249.03 g/mol |

IUPAC名 |

1-bromo-3-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H4BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |

InChIキー |

KRVBEDRXHHEUCC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)C#CC(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-iodobenzene and 3,3,3-trifluoropropyne.

Reaction Conditions: The key reaction involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, typically using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine.

Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

化学反応の分析

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The trifluoropropynyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .

科学的研究の応用

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with potential therapeutic applications.

作用機序

The mechanism of action of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts. The trifluoropropynyl group can also participate in various reactions, influencing the overall reactivity and properties of the compound .

類似化合物との比較

Electron-Withdrawing Substituents

- It participates efficiently in Mizoroki–Heck reactions (90°C, 4 h) but yields saturated intermediates .

- 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene (CF₃SO₂) : The sulfonyl group enhances electron withdrawal, improving activity in CD73 inhibitors (pIC₅₀ > 8.0) but introduces steric bulk .

- 1-Bromo-3-(difluoromethyl)benzene (CHF₂) : Reduced fluorination decreases electron withdrawal, requiring higher temperatures (90°C) for couplings .

Alkynyl and Propargyl Substituents

Saturated vs. Unsaturated Chains

- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene : The saturated propyl chain eliminates conjugation, reducing reactivity in π-orbital-mediated reactions compared to the target compound .

Reactivity in Cross-Coupling Reactions

The trifluoropropynyl group’s triple bond likely enables regioselective Sonogashira couplings under milder conditions compared to CF₃ or CHF₂ analogs.

Physical and Chemical Properties

The target compound’s trifluoropropynyl group may lower solubility in aqueous media compared to alkoxy-substituted derivatives but enhance thermal stability relative to bromopropynyl analogs.

生物活性

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C9H6BrF3

Molecular Weight: 233.05 g/mol

CAS Number: 772-62-3

Mechanisms of Biological Activity

The biological activity of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be attributed to its ability to interact with various biological targets. The trifluoropropynyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Potential Mechanisms:

- Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the bromine atom may enhance this activity by disrupting microbial cell membranes.

- Anti-inflammatory Effects: Halogenated compounds have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity: Research indicates that certain brominated compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene.

Case Studies

- Antimicrobial Efficacy:

- Cytotoxicity in Cancer Cells:

Comparative Table of Biological Activities

Safety and Toxicology

The safety profile of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is crucial for its potential application in pharmaceuticals. Preliminary data suggest that it may cause skin irritation and has potential carcinogenic effects based on structural alerts associated with halogenated aromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。